N-(2,4-Dinitrophenyl)-L-serine

Chiral Chromatography Enantioseparation Amino Acid Derivative Analysis

This DNP-L-serine derivative is the preferred chiral standard for enantioselective HPLC method development on BSA-CSP columns, offering unique pH-dependent retention and elution order reversal relative to DNP-proline. Its superior anti-DNP IgE binding potency makes it the leading hapten for competitive immunoassays with maximal signal-to-noise. Validated differential spectrophotometric properties support accurate phosphatidylserine quantification. Full spectroscopic characterization (NMR, IR, Raman) ensures identity verification for QC. Choose N-(2,4-Dinitrophenyl)-L-serine for applications where stereochemical fidelity and specific antibody recognition are non-negotiable.

Molecular Formula C9H9N3O7
Molecular Weight 271.18 g/mol
CAS No. 10547-30-5
Cat. No. B11946538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-Dinitrophenyl)-L-serine
CAS10547-30-5
Molecular FormulaC9H9N3O7
Molecular Weight271.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)C(=O)O
InChIInChI=1S/C9H9N3O7/c13-4-7(9(14)15)10-6-2-1-5(11(16)17)3-8(6)12(18)19/h1-3,7,10,13H,4H2,(H,14,15)/t7-/m0/s1
InChIKeySBQZBOCQYMVLTC-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dinitrophenyl)-L-serine (CAS 10547-30-5): Core Identity and Procurement Considerations for DNP-Serine


N-(2,4-Dinitrophenyl)-L-serine, also known as DNP-L-serine, is a non-proteinogenic amino acid derivative belonging to the 2,4-dinitrophenyl (DNP) class of α-amino acid derivatives [1]. It is characterized by a 2,4-dinitrophenyl substituent covalently attached to the α-nitrogen of L-serine, conferring distinct physicochemical and chiral recognition properties [1][2]. This compound is primarily utilized as a chiral standard, a hapten in immunological studies, and a key building block in analytical and synthetic chemistry applications where stereochemical integrity and specific DNP-group reactivity are paramount .

N-(2,4-Dinitrophenyl)-L-serine Procurement: Why DNP-Amino Acid Analogs Are Not Interchangeable


The DNP-amino acid family exhibits profound structural specificity in both chiral recognition and biological interactions. The serine side chain's hydroxyl group creates unique hydrogen-bonding and steric profiles that dramatically alter enantioselectivity on chiral stationary phases and binding affinity in immunological assays [1][2]. Simple substitution with another DNP-amino acid (e.g., DNP-alanine, DNP-valine, or DNP-proline) can invert elution order in HPLC [1], alter resolution factors, or reduce inhibitory potency by orders of magnitude [2]. Consequently, for any application requiring reproducible stereochemical behavior or specific antibody recognition, N-(2,4-Dinitrophenyl)-L-serine cannot be replaced by a close analog without extensive re-validation.

N-(2,4-Dinitrophenyl)-L-serine: Quantitative Performance Benchmarks vs. Closest DNP-Amino Acid Comparators


Chiral HPLC Resolution on BSA Stationary Phase: DNP-Serine vs. DNP-Proline

N-(2,4-Dinitrophenyl)-serine (DNP-ser) exhibits a distinct chiral retention and resolution profile on a bovine serum albumin chiral stationary phase (BSA-CSP) compared to N-(2,4-dinitrophenyl)-proline (DNP-pro). For DNP-serine, retention factors (k) increase significantly from 0.81 to 6.23 as mobile phase pH decreases from 7.21 to 5.14, with the resolution factor (Rs) increasing from 0 to 1.34 [1]. In contrast, DNP-proline shows a different trend: retention factors decrease with increasing 1-propanol concentration (3%, 5%, 7%, 9% v/v), while Rs increases from 0.96 to 2.04 [1]. Furthermore, a reversal of enantiomer elution order between DNP-serine and DNP-proline is observed simply by changing buffer pH, acetonitrile content, or alcohol modifier [2]. This demonstrates that these two closely related DNP-amino acids are not interchangeable on BSA-based chiral columns and require distinct method optimization.

Chiral Chromatography Enantioseparation Amino Acid Derivative Analysis

Anti-DNP IgE Antibody Binding: DNP-L-Serine is the Most Potent Inhibitor Among DNP-Amino Acids

In a solid-phase binding assay measuring inhibition of radio-labeled anti-DNP IgE antibody binding to DNP-coated plates, N-(2,4-Dinitrophenyl)-L-serine (DNP-L-serine) was identified as the most potent inhibitor among all DNP-amino acids tested [1]. The concentration for 50% inhibition (IC50) varied over four orders of magnitude across the DNP-amino acid series, with DNP-L-serine at the high-affinity extreme and DNP-proline at the low-affinity extreme [1]. This indicates that the serine side chain confers optimal fit and interaction energy within the antibody paratope, a property not shared by other DNP-amino acids such as DNP-alanine, DNP-valine, or DNP-leucine.

Immunochemistry Hapten-Antibody Interaction Allergy Research

Analytical Utility: Differential Spectrophotometric Determination of Serine in Phospholipid Hydrolysates

N-(2,4-Dinitrophenyl)-serine (DNP-serine) and DNP-ethanolamine can be simultaneously quantified without physical separation using a differential colorimetric method [1]. The assay relies on distinct molar extinction coefficients at 393 nm and 500 nm in a dimethylformamide-ethanol-n-butylamine solvent system [1]. From the measured extinctions (E₁ at 393 nm, E₂ at 500 nm), the moles of DNP-serine (s) are calculated using the equation: s = 1.05E₁ - 0.965E₂ [1]. This method enables the specific determination of serine content in phospholipid mixtures following dinitrophenylation and hydrolysis, a capability that distinguishes DNP-serine from other DNP-amino acids that would produce overlapping or interfering spectral signatures.

Phospholipid Analysis Spectrophotometry Lipidomics

Synthesis Efficiency: Quantitative Yield via Adapted Vilsmeier Conditions

A protocol for the one-step synthesis of N-(2,4-dinitrophenyl)serine has been reported, achieving quantitative yield under adapted Vilsmeier conditions [1]. The product was fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, providing a robust reference data set for identity confirmation [1]. While direct comparative yield data for other DNP-amino acid syntheses under identical conditions is not available in this source, the near-quantitative conversion represents a highly efficient and reliable synthetic route, minimizing waste and purification burden for procurement or in-house preparation.

Synthetic Methodology Amino Acid Derivatization Process Chemistry

N-(2,4-Dinitrophenyl)-L-serine: Recommended Scientific and Industrial Application Scenarios


Chiral Method Development and Column Qualification on BSA Stationary Phases

Based on its well-defined chiral separation behavior on BSA-CSP [1], N-(2,4-Dinitrophenyl)-L-serine serves as an ideal test analyte for developing enantioselective HPLC methods, qualifying new BSA columns, or troubleshooting existing separations. Its strong retention dependence on pH and unique elution order reversal relative to DNP-proline provides a sensitive probe for assessing column performance and mobile phase conditions [1][2].

High-Sensitivity Hapten for Anti-DNP Antibody Assays

DNP-L-serine's superior potency as an inhibitor of anti-DNP IgE antibody binding [1] makes it the preferred hapten for competitive immunoassays, antibody affinity maturation studies, or as a model ligand in investigations of antibody multispecificity. Its use ensures maximal signal-to-noise ratios and enables detection of lower antibody concentrations compared to other DNP-amino acid haptens.

Quantitative Phospholipid Analysis in Lipidomics

The validated differential spectrophotometric method using DNP-serine [1] remains a relevant reference for laboratories developing or validating assays for phosphatidylserine content in biological samples. The compound's specific spectral properties facilitate accurate quantification without chromatographic separation, streamlining workflows in lipid metabolism studies.

Synthetic Chemistry Reference Standard

The compound's full spectroscopic characterization (NMR, IR, Raman) from a high-yielding synthetic protocol [1] establishes it as a reliable reference standard for identity verification in quality control, analytical method development, and as a starting material for further derivatization in medicinal chemistry or materials science.

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